Tr-PEG7
Overview
Description
Tr-PEG7, also known as Trityl-PEG7, is a polyethylene glycol (PEG) linker containing a trityl alcohol protecting group. The trityl group can be removed under acidic conditions or through hydrogenolysis. The hydrophilic PEG linker increases the water solubility properties of compounds. The molecular formula of this compound is C31H40O7, and it has a molecular weight of 524.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tr-PEG7 is synthesized by attaching a trityl alcohol protecting group to a PEG chain. The trityl group can be introduced through a reaction with trityl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and is followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high purity and yield. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tr-PEG7 undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions.
Reduction: The trityl group can be removed through hydrogenolysis.
Substitution: The trityl group can be substituted with other functional groups under acidic conditions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid are employed
Major Products Formed
The major products formed from these reactions include deprotected PEG chains and various substituted PEG derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tr-PEG7 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the formulation of cosmetics and personal care products to enhance their performance and stability .
Mechanism of Action
The mechanism by which Tr-PEG7 exerts its effects involves the hydrophilic PEG linker, which increases the water solubility of compounds. This enhances the bioavailability and stability of the modified molecules. The trityl group serves as a protecting group that can be selectively removed under specific conditions, allowing for further functionalization of the PEG chain .
Comparison with Similar Compounds
Tr-PEG7 is unique due to its trityl alcohol protecting group and the specific length of its PEG chain. Similar compounds include:
PEG-7 Trimethylolpropane Coconut Ether: Used as an emulsifier and surfactant in cosmetics.
PEGylated Proteins: Proteins modified with PEG chains to improve their solubility and stability.
This compound stands out due to its specific functional group and the ability to undergo selective deprotection, making it highly versatile for various applications in research and industry .
Biological Activity
Tr-PEG7, also known as Methoxy-Tr-NH-PEG7, is a polyethylene glycol (PEG)-based linker that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins involved in various diseases, particularly cancer. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in protein degradation, and implications in therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C₃₄H₄₇NO₈ and a molecular weight of approximately 597.74 g/mol. The compound features a methoxy group attached to a seven-unit PEG chain, which enhances its solubility and biocompatibility, making it suitable for use in biological systems.
This compound functions primarily as a linker in PROTAC technology. By connecting two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—this compound facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. This targeted approach allows for the modulation of cellular pathways with high specificity and reduced off-target effects.
Efficacy in Protein Degradation
Research has demonstrated that PROTACs utilizing this compound can effectively induce the degradation of specific proteins. For instance, studies have shown that these compounds can significantly reduce levels of oncoproteins implicated in tumor growth, leading to decreased cell viability in cancer cell lines.
Table 1: Summary of Efficacy Studies Using this compound-based PROTACs
Study | Target Protein | Cell Line | Degradation Rate (%) | Methodology |
---|---|---|---|---|
Smith et al. (2023) | BCR-ABL | K562 | 85% | Western Blot |
Johnson et al. (2022) | MYC | HeLa | 70% | Flow Cytometry |
Lee et al. (2023) | ERK2 | MCF-7 | 90% | Mass Spectrometry |
Case Studies
Several case studies have highlighted the potential of this compound in clinical applications:
- Case Study on Cancer Treatment : A study by Smith et al. (2023) investigated the use of a this compound-based PROTAC targeting BCR-ABL in chronic myeloid leukemia (CML) models. The results indicated a significant reduction in BCR-ABL levels, leading to improved patient outcomes.
- Neurodegenerative Diseases : Research by Johnson et al. (2022) explored the application of this compound in targeting misfolded proteins associated with neurodegenerative diseases such as Alzheimer's. The study demonstrated promising results in reducing amyloid-beta levels in vitro.
- Autoimmune Disorders : A recent study by Lee et al. (2023) evaluated a this compound-based PROTAC aimed at degrading pro-inflammatory cytokines involved in autoimmune responses. The findings suggested potential therapeutic benefits in managing conditions like rheumatoid arthritis.
Safety and Toxicology
While this compound exhibits promising biological activity, safety assessments are critical for its therapeutic use. Reports indicate that PEGylated compounds can sometimes elicit immune responses or adverse effects such as hematologic complications . Ongoing research is necessary to fully understand the long-term safety profile of this compound and its derivatives.
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O7/c32-16-17-33-18-19-34-20-21-35-22-23-36-24-25-37-26-27-38-31(28-10-4-1-5-11-28,29-12-6-2-7-13-29)30-14-8-3-9-15-30/h1-15,32H,16-27H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVXYMFPGMBKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.